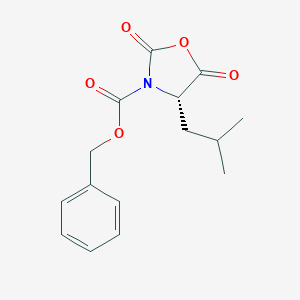
Composé E de Reichstein
Vue d'ensemble
Description
The compound "4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one" is a steroid molecule that is part of a larger family of pregnene steroids. These compounds are characterized by a cyclopentanoperhydrophenanthrene nucleus with various functional groups that can be hydroxylated, oxidized, or otherwise modified to produce a wide range of biological effects. The pregnene steroids are important in the field of biochemistry and medicine due to their roles in physiological processes and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pregnene steroids often involves microbial transformation or chemical modification of simpler steroid precursors. For instance, the microbial transformation of 5alpha,6alpha-epoxy-3beta-hydroxy-16-pregnen-20-one by Trichoderma viride leads to the production of novel compounds, indicating the potential for creating diverse derivatives of pregnene steroids through biotransformation . Similarly, the synthesis of 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives from pregnenolone by Mucor circinelloides var lusitanicus demonstrates the utility of microorganisms in steroid synthesis . These methods highlight the versatility of microbial and chemical approaches in generating pregnene steroid derivatives.
Molecular Structure Analysis
The molecular structure of pregnene steroids and their derivatives is often elucidated using spectroscopic methods such as NMR and HRMS, as well as crystallographic techniques. For example, the absolute configuration of a trihydroxy-pregn-5-en-20-one derivative was confirmed by single-crystal X-ray analysis . These analytical techniques are crucial for determining the precise structure of pregnene steroids, which is essential for understanding their biological activity and potential therapeutic uses.
Chemical Reactions Analysis
Pregnen steroids undergo various chemical reactions, including hydroxylation, oxidation, and side-chain cleavage. The conversion of a C-20-deoxy-C21 steroid into testosterone by rat testicular microsomes illustrates the enzymatic processes involved in steroidogenesis, where specific enzymes mediate the transformation of steroids into biologically active hormones . The formation of androstene diols from pregnenolone by the microsomal fraction of boar testis further exemplifies the complex chemical reactions that pregnene steroids can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pregnene steroids are influenced by their molecular structure. The presence of hydroxyl groups, double bonds, and other functional groups can affect the compound's polarity, solubility, and reactivity. These properties are important for the biological function of the steroids, as they determine how the compounds interact with biological membranes, enzymes, and receptors. The synthesis of pregnene derivatives with specific functional groups, such as the introduction of an imidazole ring , can be designed to enhance certain properties for potential therapeutic applications.
Applications De Recherche Scientifique
Recherche sur l'hormone de la glande surrénale
Le composé E de Reichstein, également connu sous le nom de cortisone, a été largement utilisé dans la recherche sur les hormones des glandes surrénales . Ce composé a joué un rôle essentiel dans la découverte de la structure et des effets des hormones du cortex surrénalien . Le travail s'est avéré utile dans le traitement de la polyarthrite rhumatoïde et de nombreuses variétés de maladies inflammatoires .
Études sur le métabolisme
Le métabolisme du this compound a été étudié chez des sujets normaux . La recherche a révélé que deux des principales réactions métaboliques, la réduction de la Δ4-3-cétone et l'oxydation du groupe 11β-hydroxyle, se sont produites avec cette hormone avec une chaîne latérale glycérol préformée .
Recherche sur les phéromones des poissons
La 4-pregnène-11bêta,17alpha,20bêta,21-tétrol-3-one a été utilisée comme candidate phéromone de poisson pour étudier son effet sur les neurones récepteurs olfactifs ciliés et microvillositaires . Elle a également été utilisée comme stimulant chimique pour étudier les réponses comportementales et hormonales chez les cichlidés mâles focalisés .
Spermatogenèse chez le poisson-zèbre
Une progestine (17alpha,20beta-dihydroxy-4-pregnène-3-one) stimule les premiers stades de la spermatogenèse chez le poisson-zèbre . Cette recherche a fourni des preuves de multiples fonctions régulatrices des progestines pendant les phases mitotiques et méiotiques tardives de la spermatogenèse chez les poissons téléostéens .
Activation des récepteurs des glucocorticoïdes et des minéralocorticoïdes
Il a été démontré que la 20bêta-dihydrocortisol active les récepteurs des glucocorticoïdes (GR) et les récepteurs des minéralocorticoïdes (MR) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2
Mécanisme D'action
Reichstein’s Compound E, also known as 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, 20beta-Hydroxycortisol, or 20beta-Dihydrocortisol, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate towards cortisol .
Target of Action
The primary target of Reichstein’s Compound E is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Reichstein’s Compound E acts as a glucocorticoid, though it is less potent than cortisol . It can bind to glucocorticoid receptors and exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .
Biochemical Pathways
Reichstein’s Compound E is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .
Pharmacokinetics
It is known that it is converted in the liver to the active metabolite hydrocortisone .
Result of Action
The molecular and cellular effects of Reichstein’s Compound E’s action include metabolic and anti-inflammatory effects . It can also influence the secretion of ACTH from the pituitary gland .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-LCGKLAOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871599 | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116-58-5 | |
| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?
A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []
Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?
A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []
Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?
A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []
Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?
A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []
Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?
A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.
Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?
A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (Reichstein's compound E). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []
Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?
A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





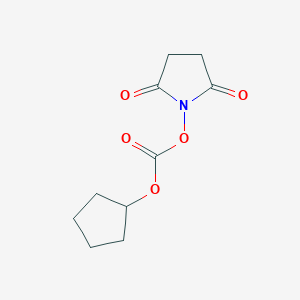
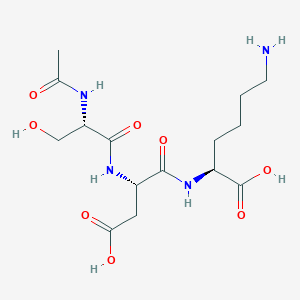
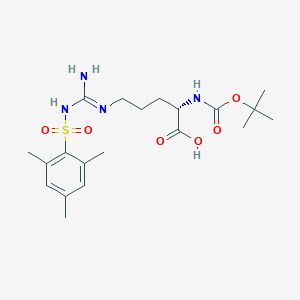
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
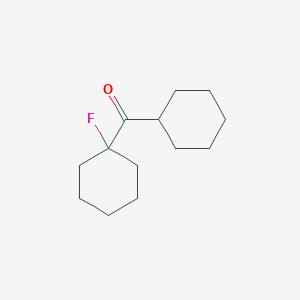

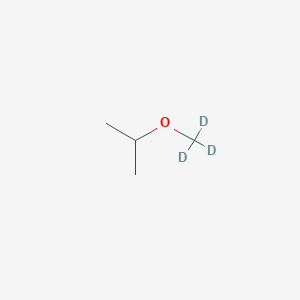
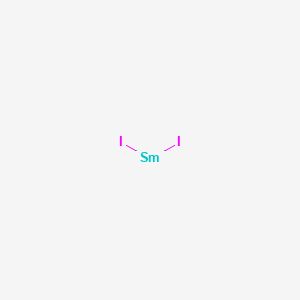
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
